molecular formula C18H30N2O2 B5905912 4-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-yl]-N-cyclooctyl-4-oxobutanamide

4-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-yl]-N-cyclooctyl-4-oxobutanamide

货号 B5905912
分子量: 306.4 g/mol
InChI 键: WKBKNLOSEBIWNM-HOCLYGCPSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-yl]-N-cyclooctyl-4-oxobutanamide, also known as AZD-3783, is a novel compound that has been studied for its potential therapeutic applications.

作用机制

4-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-yl]-N-cyclooctyl-4-oxobutanamide acts as a selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR). This receptor is involved in various physiological processes, including learning and memory, attention, and pain modulation. By enhancing the activity of this receptor, 4-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-yl]-N-cyclooctyl-4-oxobutanamide may improve cognitive function and reduce pain.
Biochemical and Physiological Effects:
4-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-yl]-N-cyclooctyl-4-oxobutanamide has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. It has also been shown to reduce pain in animal models of chronic pain. These effects are likely due to the compound's ability to enhance the activity of the α7 nAChR.

实验室实验的优点和局限性

One advantage of 4-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-yl]-N-cyclooctyl-4-oxobutanamide is its selectivity for the α7 nAChR. This makes it a useful tool for studying the physiological and behavioral effects of this receptor. However, one limitation is that 4-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-yl]-N-cyclooctyl-4-oxobutanamide is not very potent, which may limit its usefulness in certain experiments.

未来方向

There are several potential future directions for research on 4-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-yl]-N-cyclooctyl-4-oxobutanamide. One area of interest is its potential as a treatment for addiction. Further studies are needed to determine whether 4-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-yl]-N-cyclooctyl-4-oxobutanamide can reduce drug-seeking behavior in humans. Another potential direction is its use as a cognitive enhancer. Studies are needed to determine whether 4-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-yl]-N-cyclooctyl-4-oxobutanamide can improve cognitive function in humans, and whether it may be useful in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. Finally, further studies are needed to optimize the potency and pharmacokinetic properties of 4-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-yl]-N-cyclooctyl-4-oxobutanamide, which may increase its usefulness as a research tool and potential therapeutic agent.
In conclusion, 4-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-yl]-N-cyclooctyl-4-oxobutanamide is a novel compound that has shown promise as a potential treatment for addiction and cognitive disorders. Its ability to enhance the activity of the α7 nAChR makes it a useful tool for studying the physiological and behavioral effects of this receptor. Further research is needed to fully understand the potential therapeutic applications of 4-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-yl]-N-cyclooctyl-4-oxobutanamide.

合成方法

4-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-yl]-N-cyclooctyl-4-oxobutanamide is a synthetic compound that was first reported by AstraZeneca in 2011. The synthesis of 4-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-yl]-N-cyclooctyl-4-oxobutanamide involves the reaction of cyclooctylamine with 2-azabicyclo[2.2.1]hept-5-en-3-one, followed by reaction with 4-oxobutanoyl chloride. The resulting compound is then purified using column chromatography to obtain 4-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-yl]-N-cyclooctyl-4-oxobutanamide.

科学研究应用

4-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-yl]-N-cyclooctyl-4-oxobutanamide has been studied for its potential therapeutic applications in various fields of research. One of the main areas of interest is its potential as a treatment for addiction. Studies have shown that 4-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-yl]-N-cyclooctyl-4-oxobutanamide can reduce drug-seeking behavior in animals, suggesting that it may be useful in the treatment of addiction.

属性

IUPAC Name

4-[(1S,4S)-2-azabicyclo[2.2.1]heptan-2-yl]-N-cyclooctyl-4-oxobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O2/c21-17(19-15-6-4-2-1-3-5-7-15)10-11-18(22)20-13-14-8-9-16(20)12-14/h14-16H,1-13H2,(H,19,21)/t14-,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKBKNLOSEBIWNM-HOCLYGCPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NC(=O)CCC(=O)N2CC3CCC2C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCC(CCC1)NC(=O)CCC(=O)N2C[C@H]3CC[C@H]2C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。